Trifluoromethylisocyanide

描述

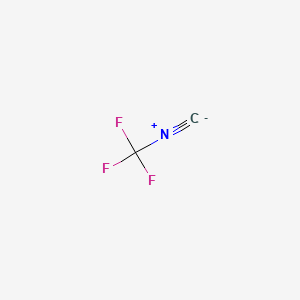

Structure

2D Structure

3D Structure

属性

IUPAC Name |

trifluoro(isocyano)methane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2F3N/c1-6-2(3,4)5 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKHQVUSYAMWNQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2NF3, C2F3N | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Record name | Trifluoromethylisocyanide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Trifluoromethylisocyanide | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10147379 | |

| Record name | Trifluoromethylisocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10147379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.02 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105879-13-8, 19480-01-4 | |

| Record name | Trifluoromethylisocyanide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105879138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trifluoromethylisocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10147379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trifluoromethyl isocyanide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3NG676YU8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Trifluoromethylisocyanide

Evolution of Preparative Routes

The synthesis of trifluoromethylisocyanide has evolved significantly from initial, often low-yield, procedures to more practical and higher-yielding methods. Early attempts to synthesize fluorinated isocyanides found that the well-established methods for their non-fluorinated counterparts were not applicable. electronicsandbooks.com This necessitated the development of novel synthetic strategies tailored to the unique reactivity of fluorinated compounds.

A key breakthrough in the preparation of this compound was the development of a method involving the reduction of N-trifluoromethylimidoyl dihalides. Specifically, the reduction of N-trifluoromethylimidoyl dibromide using magnesium provides a viable route to this compound. thieme-connect.de This multi-step approach, starting from a suitable fluorinated precursor, represented a significant advancement in accessing this compound.

Later developments focused on improving the yield and scalability of the synthesis. A notable high-yield synthesis was described by Lentz, which has made this compound more accessible for research purposes. researchgate.net These advancements have been crucial for the exploration of its coordination chemistry and its use as a synthetic reagent. researchgate.net

Contemporary Approaches to this compound Synthesis

Modern synthetic efforts continue to refine the preparation of this compound, focusing on efficiency, safety, and milder reaction conditions. These approaches can be broadly categorized into photolytic and thermal generation, multi-step conversions, and the optimization of reaction parameters.

Photolytic and Thermal Generation Methods

Flash vacuum pyrolysis (FVP) has been employed for the generation of highly reactive and unstable isocyanides. In a related example, trifluorovinyl isocyanide (F₂C=CF-NC) was successfully prepared by the FVP of its pentacarbonyl chromium complex, [Cr(CO)₅(CN-CF=CF₂)], at 240 °C. electronicsandbooks.com This demonstrates the utility of thermal methods in liberating unstable isocyanide species from more stable precursors. While not explicitly detailed for this compound itself in the provided context, the thermal rearrangement of this compound to its more stable isomer, trifluoroacetonitrile (B1584977) (CF₃CN), has been studied in the gas phase at temperatures above 750 K, indicating a significant kinetic barrier to isomerization and the compound's ability to exist at high temperatures for short periods. researchgate.net

Photolytic methods are also a cornerstone of modern radical chemistry. Photoredox catalysis, for instance, is used to generate trifluoromethyl radicals from various sources for addition to isocyanide substrates, leading to trifluoromethylated heterocycles. rsc.org While this example illustrates the reaction of a CF₃ radical with an isocyanide, similar principles of photolytic activation could potentially be applied to generate this compound from suitable photolabile precursors.

Multi-Step Conversions from Fluorinated Precursors

The dehydration of N-substituted formamides is a widely used and versatile method for the synthesis of isocyanides. rsc.orgnih.govorganic-chemistry.org This reaction is typically carried out using dehydrating agents such as phosphorus oxychloride (POCl₃), p-toluenesulfonyl chloride (p-TsCl), or the Burgess reagent in the presence of a base. rsc.orgrsc.orgresearchgate.net For the synthesis of this compound, this would involve the dehydration of N-trifluoromethylformamide. The general applicability of this method to a wide range of functionalized formamides suggests its viability for producing CF₃NC, provided the precursor is accessible.

Another important multi-step conversion is the previously mentioned reduction of N-trifluoromethylimidoyl dibromide with magnesium in tetrahydrofuran (B95107) (THF). thieme-connect.de This reaction proceeds in good yield and has been a key method for preparing research quantities of this compound. The precursor, F₃CN=CBr₂, is condensed into a flask containing magnesium and THF at low temperatures, and the reaction is carefully warmed to proceed. thieme-connect.de

Optimization of Reaction Conditions for Research Scale

The optimization of reaction conditions is critical for the successful and safe synthesis of the highly reactive this compound. The choice of reagents, solvents, and temperature can dramatically impact the yield and purity of the product. For the common dehydration of formamides route, various conditions have been optimized.

| Dehydrating Agent | Base | Solvent | Temperature | Key Advantages |

| p-Toluenesulfonyl Chloride (p-TsCl) | Pyridine | Dichloromethane (DCM) | 0 °C to RT | Low cost, simplified work-up, less toxic. rsc.orgrsc.org |

| Phosphorus Oxychloride (POCl₃) | Triethylamine | Triethylamine (as solvent) | 0 °C | High to excellent yields, very fast ( < 5 min). nih.govresearchgate.net |

| Triphenylphosphine (PPh₃) / Iodine | Tertiary Amine | - | Ambient | Mild conditions. rsc.org |

For the reduction of N-trifluoromethylimidoyl dibromide, the key parameters include the use of magnesium as the reducing agent and THF as the solvent. The reaction is initiated at low temperature (dry ice/methanol (B129727) bath) and then gently warmed to control the reaction rate and manage the volatility of the product. thieme-connect.de

Strategies for Handling and Stabilization in Synthetic Contexts

The handling of this compound is complicated by its high reactivity and propensity to polymerize at temperatures even below its boiling point of -80 °C. wikipedia.org This necessitates that the compound be prepared and handled at low temperatures.

One strategy for managing its reactivity is to use it in situ as it is generated. This avoids isolation and storage of the neat compound. Alternatively, it can be trapped and stored as a more stable complex with a transition metal. Fluorinated isocyanides are known to be excellent ligands for low-valent transition metals, behaving similarly to carbon monoxide. wikipedia.orgresearchgate.net For instance, it can be stabilized as a complex with pentacarbonylchromium (B1193955) or other metal carbonyl fragments. electronicsandbooks.commdpi.com The free isocyanide can then potentially be liberated from the complex under specific conditions, such as flash vacuum pyrolysis, when needed for a subsequent reaction. electronicsandbooks.com

Given its instability, all operations involving pure or concentrated this compound should be conducted in a well-ventilated fume hood or glovebox, with appropriate personal protective equipment. Its volatile nature and the fact that many isocyanides are malodorous and toxic warrant significant caution.

Reactivity and Mechanistic Investigations of Trifluoromethylisocyanide

Fundamental Reactivity Patterns

Nature of the Isocyanide Carbon Reactivity

The isocyanide functional group is characterized by a carbon atom with a formal divalent nature, which can be described by two main resonance structures. This gives the terminal carbon both nucleophilic and electrophilic characteristics. rsc.org As a result, isocyanides are highly versatile and can react with a wide array of electrophiles, nucleophiles, and radicals. nih.govutexas.edu

The reactivity of the isocyanide carbon is central to its chemical behavior. It possesses a carbene-like character, which contributes to its diverse reactivity profile. rsc.orgnsf.gov The carbon atom can act as a potent nucleophile, yet it is also susceptible to nucleophilic attack itself, particularly in multicomponent reactions like the Ugi and Passerini reactions. rsc.orgwikipedia.org The dual electronic nature of the isocyanide carbon allows it to participate in a variety of chemical transformations, making it a valuable building block in synthesis. nsf.gov

Influence of the Trifluoromethyl Group on Electronic Properties and Reactivity

The substitution of a methyl group with a trifluoromethyl (CF₃) group dramatically alters the electronic properties and subsequent reactivity of the isocyanide. The CF₃ group is a powerful electron-withdrawing group, which significantly impacts the isocyanide moiety. mdpi.comresearchgate.net This substitution increases the compound's reactivity and its tendency to polymerize. researchgate.net

Key electronic effects of the trifluoromethyl group include:

Enhanced π-Acceptor Properties : The CF₃ group makes trifluoromethylisocyanide an excellent π-acceptor ligand in coordination with low-valent transition metals. Its coordination properties are very similar to those of carbon monoxide (CO). researchgate.netwikipedia.orgresearchgate.net

Strong Back-Bonding : X-ray photoelectron spectroscopy studies have confirmed that CF₃NC is a better π-acceptor ligand than alkyl isocyanides, exhibiting significant metal-to-ligand back-bonding. acs.org This strong back-bonding is also indicated by the bending of the C–N–C(F₃) unit in some metal complexes. researchgate.net

Bridging Tendency : In binuclear metal carbonyl complexes, the CF₃NC ligand shows a pronounced tendency to act as a bridging ligand between two metal atoms, a characteristic not as commonly observed with other π-acceptor ligands. researchgate.net Theoretical studies on cobalt carbonyl complexes indicate that structures with two bridging CF₃NC ligands are energetically favored over those with bridging CO groups. researchgate.net

The electronic influence of the CF₃ group can be observed through spectroscopic data, particularly the C≡N stretching frequency in IR spectra.

Cycloaddition Reactions

Pericyclic reactions, which proceed through a cyclic transition state, are a key feature of this compound chemistry. numberanalytics.comwomengovtcollegevisakha.ac.inlibretexts.orgamherst.edu These reactions are often highly stereospecific and provide efficient routes to complex cyclic structures. libretexts.org

[3+2] Cycloadditions with Unsaturated Substrates

The [3+2] cycloaddition is a powerful method for constructing five-membered rings. nih.govnih.govkaust.edu.sa this compound participates in such reactions, acting as a C1 synthon that can react with various unsaturated substrates.

A notable example is the reaction of this compound with diphosphenes. This reaction proceeds via a [3+2] cycloaddition to form a novel 2-phosphinidene-1,3-azaphospholidine derivative. mdpi.comjst.go.jpresearchgate.net This demonstrates the ability of the isocyanide to engage in cycloadditions with double bonds involving heteroatoms.

Another documented reaction that can be classified as a cycloaddition is the reaction with hexafluoroacetone (B58046), which yields a five-membered dioxazolidine ring structure. mdpi.comacs.orgacs.org These reactions highlight the utility of CF₃NC in synthesizing complex, fluorinated heterocyclic systems.

Other Pericyclic Reactions

While [3+2] cycloadditions are well-documented, this compound is also a potential candidate for other pericyclic reactions, such as [2+2] and [4+2] cycloadditions. uniurb.it The general principles of frontier molecular orbital (FMO) theory suggest that the electronic nature of CF₃NC would make it a suitable partner in various concerted cycloaddition processes. amherst.eduuniurb.it For instance, the reaction of CF₃NC with dienes in a Diels-Alder type reaction ([4+2] cycloaddition) could theoretically lead to six-membered heterocyclic compounds. libretexts.org However, specific, well-documented examples in the literature focusing solely on CF₃NC in these other pericyclic reactions are less common than its [3+2] cycloadditions. Its high reactivity can sometimes lead to polymerization or other reaction pathways competing with cycloaddition. rsc.org

Nucleophilic and Electrophilic Additions

The dual electronic character of the isocyanide group allows for both nucleophilic and electrophilic addition reactions. byjus.com

Nucleophilic Addition : In these reactions, a nucleophile attacks the electrophilic isocyanide carbon. labster.comlibretexts.org This is a fundamental step in many complex transformations and multicomponent reactions. For CF₃NC, the strong electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the isocyanide carbon, making it more susceptible to attack by nucleophiles compared to alkyl isocyanides.

Electrophilic Addition : The nitrogen atom of the isocyanide group possesses a lone pair of electrons, making it a site for electrophilic attack. firsthope.co.inlibretexts.org Isocyanides are known to be sensitive to acids, which can protonate the nitrogen atom. wikipedia.org This initial electrophilic attack can lead to subsequent hydrolysis to form formamides. wikipedia.org In the case of this compound, it has been shown to react with trifluoroacetic acid, which is consistent with an initial electrophilic addition of a proton to the nitrogen. acs.orgresearchgate.net

Reactions with Organometallic Reagents

This compound exhibits diverse reactivity towards a range of organometallic reagents, including main group and transition metal complexes. These reactions often involve the insertion of the isocyanide carbon into metal-carbon or metal-hydride bonds, or its function as a ligand in coordination complexes.

The reaction with Grignard reagents (RMgX) can lead to the formation of oligomers. thieme-connect.de Similarly, reactions with organolithium reagents (RLi) can occur, reflecting the high reactivity of these nucleophiles towards the electrophilic isocyanide carbon. nih.govnist.gov An extension of the Grignard reaction has been reported for various fluorinated compounds, yielding corresponding alcohols in good to moderate yields. scispace.com

With transition metals, this compound acts as an excellent π-acceptor ligand, often forming stable complexes. researchgate.net It has a pronounced tendency to bridge two metal atoms, which allows for the formation of unique structural types not accessible with other ligands. researchgate.netresearchgate.net For example, it reacts with iron carbonyl complexes, such as dodecacarbonyltriiron (Fe₃(CO)₁₂), to form substituted derivatives like Fe₃(CO)₁₀(CNCF₃)₂. acs.org Mechanistic studies on these iron clusters have revealed new pathways for fluxionality. acs.orgacs.org The ligand's ability to couple within the coordination sphere of binuclear iron carbonyl complexes has also been investigated. researchgate.net

Rhodium(I) complexes featuring this compound have been synthesized and their reactivity explored. figshare.comacs.org For instance, complexes like trans-[Rh(CF₃)(CNXy)₂(PPh₃)] undergo oxidative addition with reagents such as methyl iodide (MeI). acs.org Gold complexes have also been studied, where this compound adds to Au(I) centers, and subsequent reactions, like the addition of amines, can form nitrogen acyclic carbene (NAC) ligands. rsc.org

Table 1: Selected Reactions of this compound with Organometallic Reagents

| Organometallic Reagent | Product Type/Observation | Reference(s) |

|---|---|---|

| Grignard Reagents (RMgX) | Formation of oligomers | thieme-connect.de |

| Organolithium Reagents (RLi) | Nucleophilic addition to isocyanide carbon | nih.govnist.gov |

| Dodecacarbonyltriiron (Fe₃(CO)₁₂) | Substituted iron carbonyl clusters | acs.org |

| Rhodium(I) Complexes | Stable Rh(I) and Rh(III) isocyanide complexes | figshare.comacs.org |

| Gold(I) Complexes | Formation of Au(I)-CNCF₃ adducts and subsequent carbene formation | rsc.org |

Heteroatom Additions

The electrophilic isocyanide carbon of this compound is susceptible to nucleophilic attack by heteroatoms, primarily from amines and alcohols. These reactions are classic examples of α-addition, characteristic of isocyanide chemistry.

The addition of primary or secondary amines to the isocyanide results in the formation of formamidine (B1211174) derivatives. researchgate.netmnstate.edu The reaction mechanism involves the nucleophilic attack of the amine's nitrogen atom on the isocyanide carbon. researchgate.net This initial attack forms a zwitterionic intermediate which then rearranges, typically through proton transfer, to yield the stable formamidine product. The reaction of pentacarbonyl(trifluoromethyl isocyanide)chromium with secondary amines provides an example where the initial nucleophilic attack occurs at the isocyanide carbon, leading to the formation of Fischer-type carbene complexes that can undergo further reactions. researchgate.net

Similarly, alcohols can add across the carbon-nitrogen triple bond, although this reaction is generally less facile than with amines and may require catalysis. chemistrysteps.compressbooks.pub The addition of methanol (B129727) to pentacarbonyl(trifluoromethyl isocyanide)chromium has been reported, proceeding via nucleophilic attack at the isocyanide carbon to form a carbene complex. researchgate.net

Rearrangement Pathways

This compound can undergo thermal rearrangement to its more stable isomer, trifluoroacetonitrile (B1584977) (CF₃CN). smolecule.comresearchgate.net This isomerization is a well-documented process for many isocyanides. thieme-connect.deum.es

The thermal rearrangement F₃CNC → F₃CCN in the gas phase requires high temperatures, typically above 750 K, indicating a significant kinetic barrier to the reaction. researchgate.net This contrasts with its limited stability in the liquid phase. researchgate.net The isomerization energy for the CF₃NC → CF₃CN rearrangement has been studied using X-ray photoelectron spectroscopy. acs.org Mechanistic studies, including kinetic measurements and theoretical calculations for other isocyanides, suggest a concerted mechanism that proceeds through a three-membered ring transition state. thieme-connect.de

Radical Reactions Involving this compound

The involvement of this compound in radical reactions is an area of growing interest. Radicals can be generated through various methods, and their subsequent reactions offer pathways to novel molecular structures. libretexts.orgutexas.edu The trifluoromethyl group itself is a key component in many radical transformations. nih.gov

The addition of radicals to the isocyanide carbon is a plausible reaction pathway. For instance, the addition of a trifluoromethyl radical (•CF₃) to an unactivated olefin is a known process. nih.gov By analogy, radicals could add to the carbon atom of this compound. Mechanistic studies involving the photooxidative addition of iodotrifluoromethane (B1198407) (ICF₃) to gold(I) complexes support a radical chain mechanism initiated by the formation of a •CF₃ radical. rsc.org While direct studies on radical additions to CF₃NC are less common, the principles of radical chemistry suggest that such reactions are feasible and could be used to form new carbon-carbon or carbon-heteroatom bonds. libretexts.org

Mechanistic Elucidation Studies

A variety of experimental and computational techniques have been employed to elucidate the reaction mechanisms and electronic structure of this compound and its derivatives. These studies are crucial for understanding its reactivity and for designing new synthetic applications.

Spectroscopic and Kinetic Studies: Variable-temperature NMR spectroscopy has been a powerful tool for studying the dynamics of this compound ligands in metal clusters, such as in substituted derivatives of dodecacarbonyltriiron. acs.org These studies have helped to determine activation barriers for isomerization processes within these complexes. researchgate.net Photoelectron spectroscopy has been used to monitor the thermal rearrangement of F₃CNC to F₃CCN and to investigate the electronic effects of fluorine substitution. researchgate.net

Computational Studies: Theoretical calculations, particularly using Density Functional Theory (DFT), have provided deep insights into the structure, bonding, and reaction pathways involving this compound. escholarship.org Computational studies have been used to:

Estimate the relative thermodynamic stabilities of CF₃NC and its isomer CF₃CN. researchgate.net

Analyze the mechanism of heteroatom addition to isocyanides, confirming a stepwise associative mechanism with calculated activation energies. researchgate.net

Investigate the fluxionality and bonding in metal carbonyl clusters containing the CF₃NC ligand. acs.org

Explore reaction mechanisms from kinetic, thermodynamic, and dynamic perspectives, sometimes revealing complex pathways such as post-transition state bifurcations. escholarship.org

These combined experimental and computational approaches provide a comprehensive understanding of the factors governing the reactivity of this compound. uni-goettingen.de

Coordination Chemistry of Trifluoromethylisocyanide

Trifluoromethylisocyanide as a Ligand in Transition Metal Complexes

Bonding Modes and Electronic Structure of Metal-Trifluoromethylisocyanide Complexes

This compound typically binds to transition metals in a terminal, linear fashion through the carbon atom, analogous to other isocyanides and carbon monoxide. The bonding in metal-trifluoromethylisocyanide complexes is best described by the Dewar-Chatt-Duncanson model, which involves a synergistic interplay of σ-donation and π-backbonding. The carbon atom of the isocyanide donates its lone pair of electrons to a vacant d-orbital on the metal center, forming a σ-bond. Concurrently, the metal donates electron density from its filled d-orbitals back into the empty π* antibonding orbitals of the C≡N triple bond of the this compound ligand.

The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic structure of the ligand and its bonding to metals. This group enhances the π-acceptor capabilities of the isocyanide ligand, making it a stronger π-acid than alkyl or aryl isocyanides. ichemc.ac.lk This enhanced π-acidity leads to a greater degree of π-backbonding from the metal to the ligand. As a result, the M-C bond in this compound complexes is strengthened, and the C≡N bond within the ligand is slightly weakened, which can be observed spectroscopically through a decrease in the ν(CN) stretching frequency in the infrared spectrum upon coordination.

Comparative Ligand Properties with Carbon Monoxide and Other Isocyanides

This compound is often considered an electronic analogue of carbon monoxide (CO), a fundamental ligand in coordination chemistry. ichemc.ac.lkacs.org Both CF₃NC and CO are strong π-acceptor ligands, capable of stabilizing electron-rich metal centers. wikipedia.orgresearchgate.net However, subtle differences in their electronic properties lead to variations in the characteristics of their respective metal complexes. While CO is generally considered a slightly stronger π-acceptor, CF₃NC is a better σ-donor than CO. This difference in σ-donating ability can influence the electron density at the metal center and the reactivity of the resulting complexes.

In comparison to other isocyanides, such as alkyl or aryl isocyanides, this compound is a significantly stronger π-acceptor and a weaker σ-donor. ichemc.ac.lk The electron-donating alkyl or aryl groups in other isocyanides increase the energy of the ligand's frontier orbitals, making them better σ-donors but poorer π-acceptors. The strong inductive effect of the CF₃ group in this compound has the opposite effect, lowering the energy of the π* orbitals and enhancing its π-acidity.

Comparative Properties of CF₃NC, CO, and CH₃NC Ligands

| Property | This compound (CF₃NC) | Carbon Monoxide (CO) | Methylisocyanide (CH₃NC) |

|---|---|---|---|

| σ-Donating Ability | Moderate | Weak | Strong |

| π-Accepting Ability | Strong | Very Strong | Weak |

| Typical ν(CN/CO) in Complexes (cm⁻¹) | ~2150 - 2200 | ~1850 - 2150 | ~2100 - 2170 |

Synthesis of Novel Metal-Trifluoromethylisocyanide Complexes

The synthesis of metal-trifluoromethylisocyanide complexes often involves the reaction of a suitable metal precursor with free this compound. Due to the instability of free CF₃NC, which can polymerize, these reactions are typically carried out at low temperatures. acs.org

Homoleptic and Heteroleptic Complexes

Homoleptic complexes are those in which all the ligands are identical. The synthesis of homoleptic this compound complexes, such as [M(CNCF₃)ₓ], can be challenging due to the potential for ligand polymerization. However, examples of such complexes have been reported, often prepared by co-condensation of metal vapors with the ligand at low temperatures.

Heteroleptic complexes , which contain a mixture of different ligands, are more common and synthetically accessible. These are often prepared by the substitution of other ligands, such as carbon monoxide or phosphines, from a metal complex with this compound. For instance, the reaction of a metal carbonyl complex with CF₃NC can lead to the displacement of one or more CO ligands to form a mixed carbonyl-isocyanide complex. An example is the synthesis of rhodium(I) complexes where other ligands are present alongside this compound. fu-berlin.de

Metal-Metal Bonded Systems Incorporating this compound

This compound has also been incorporated into metal-metal bonded systems. In these complexes, the CF₃NC ligand can act as a terminal or a bridging ligand, spanning two metal centers. The strong π-acceptor nature of this compound can help to stabilize the metal-metal bond by delocalizing electron density. Density functional theory studies on binuclear iron carbonyl complexes have suggested that CF₃NC ligands can couple to form a bridging η²,η²-μ-CF₃NCCNCF₃ ligand. wikipedia.orgresearchgate.net The synthesis of such complexes can involve the reaction of a dinuclear metal complex with this compound, leading to either substitution of other ligands or addition across the metal-metal bond.

Reactivity of Coordinated this compound Ligands

The coordination of this compound to a transition metal center can activate the ligand towards various chemical transformations. The nature of these reactions is highly dependent on the electronic properties of the metal center.

When coordinated to an electron-deficient metal, the isocyanide carbon becomes more electrophilic and susceptible to nucleophilic attack . This is a general feature of coordinated isocyanides. For instance, the coordinated isocyanide in a platinum complex has been shown to be readily attacked by protic nucleophiles like water, alcohols, and primary amines.

Conversely, if the metal center is electron-rich, the electron density can be back-donated into the π* orbitals of the CF₃NC ligand, potentially making the nitrogen atom susceptible to electrophilic attack .

Furthermore, coordinated this compound ligands can participate in insertion reactions . For example, the insertion of an isocyanide into a metal-alkyl or metal-hydride bond is a known reaction pathway in organometallic chemistry.

In the context of rhodium(I) complexes, coordinated this compound has been shown to react with various small molecules. For example, complexes of the type trans-[Rh(CF₃)(CNXy)₂(PPh₃)] react with SO₂, tetracyanoethylene (B109619) (TCNE), and maleic anhydride (B1165640) (MA). fu-berlin.de Additionally, oxidative addition reactions with methyl iodide (MeI) or perfluorobutyl iodide (n-C₄F₉I) at the metal center have been observed, leading to octahedral Rh(III) complexes while the this compound ligand remains coordinated. fu-berlin.de

Ligand Coupling and Functionalization

Ligand coupling reactions are a cornerstone of organometallic chemistry, leading to the formation of new chemical bonds and representing the product-forming step in many catalytic cycles. These reactions typically involve the joining of two ligands within the coordination sphere of a metal center, often facilitated by reductive elimination. While specific examples detailing the direct coupling of the this compound ligand itself are not extensively documented, its strong π-accepting nature is expected to significantly influence the propensity and outcome of coupling reactions involving other ligands.

The functionalization of coordinated ligands is a powerful strategy for the synthesis of complex molecules. In the context of this compound complexes, functionalization can be envisaged through nucleophilic or electrophilic attack on the isocyanide carbon or nitrogen atoms, or on the metal center itself, which is electronically influenced by the CF₃NC ligand. The strong electron-accepting character of CF₃NC can render the metal center more electrophilic, potentially promoting reactions with nucleophiles. Conversely, back-bonding from the metal into the π* orbitals of the isocyanide can increase the electron density on the ligand, making it susceptible to electrophilic attack.

Cross-coupling reactions, such as the Suzuki, Negishi, and Stille couplings, are powerful methods for forming C-C bonds and rely on a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The efficiency of these catalytic systems is highly dependent on the ligand environment around the metal center. The presence of a strongly π-accepting ligand like this compound can impact the rates of these elementary steps. For instance, it could facilitate the reductive elimination step, which is often rate-determining, by stabilizing the lower oxidation state of the metal catalyst.

Table 1: Potential Influence of this compound on Key Coupling Reaction Steps

| Catalytic Step | General Description | Potential Influence of CF₃NC Ligand |

| Oxidative Addition | Addition of a substrate (e.g., R-X) to the metal center, increasing its oxidation state. | May be disfavored as CF₃NC stabilizes lower oxidation states. |

| Transmetalation | Transfer of an organic group from a main-group organometallic reagent to the transition metal center. | Electronic effects could modify the nucleophilicity/electrophilicity of the metal center, influencing the rate. |

| Reductive Elimination | Coupling of two ligands with the simultaneous reduction of the metal's oxidation state. | Generally favored due to the stabilization of the resulting lower oxidation state of the metal. |

Insertion Reactions

Insertion reactions involve the formal insertion of one ligand into a metal-ligand bond. A common and mechanistically significant variant is the migratory insertion, where a ligand on a metal complex migrates to an adjacent unsaturated ligand. This process is fundamental to many catalytic reactions, including polymerization and carbonylation.

The this compound ligand, being an unsaturated molecule, is a potential candidate for insertion reactions. In a typical 1,1-migratory insertion involving an isocyanide, an anionic ligand (like an alkyl or hydride) migrates from the metal to the isocyanide carbon. This creates a new, larger ligand (an iminoacyl) and a vacant coordination site on the metal. The metal's oxidation state does not change during this step.

The reactivity of ligands in migratory insertion is significantly influenced by their electronic properties. The presence of electron-withdrawing groups on the unsaturated ligand, such as the fluorine atoms in CF₃NC, is known to thermodynamically favor the insertion process. This is because these groups stabilize the resulting metal-carbon bond of the newly formed ligand. Therefore, this compound is expected to be a good substrate for migratory insertion reactions. Studies on other isocyanides have shown that the steric bulk of the substituent can influence whether the insertion occurs and to what extent.

Another relevant class of reactions is the insertion of small molecules, like sulfur dioxide (SO₂), into metal-ligand bonds. While not a migratory insertion, this process is an important pathway for ligand functionalization. For a complex containing a CF₃NC ligand, SO₂ could potentially insert into a metal-alkyl or metal-hydride bond present on the same complex.

Table 2: Key Features of Migratory Insertion Reactions Involving Isocyanides

| Feature | Description | Relevance to CF₃NC |

| Mechanism | Intramolecular migration of an anionic ligand (e.g., alkyl, hydride) to the cis-coordinated isocyanide carbon. | The fundamental mechanism is expected to be the same. |

| Electronic Effects | Electron-withdrawing groups on the isocyanide favor the reaction. | The CF₃ group is strongly electron-withdrawing, suggesting CF₃NC is a good candidate for insertion. |

| Stereochemistry | The migrating and inserting ligands must be cis to each other. | This geometric requirement would apply to any CF₃NC complex undergoing this reaction. |

| Product | Formation of an iminoacyl ligand and a vacant coordination site. | The product would be a trifluoromethyl-substituted iminoacyl complex. |

Oxidative Addition and Reductive Elimination Pathways

Oxidative addition and its reverse, reductive elimination, are fundamental reaction types in organometallic chemistry that involve a change in the oxidation state of the metal center. In oxidative addition, a molecule adds to the metal complex, cleaving a bond within that molecule and forming two new bonds to the metal, resulting in an increase in the metal's oxidation state and coordination number. Reductive elimination is the microscopic reverse, where two ligands couple and are eliminated from the metal, decreasing the metal's oxidation state.

These pathways are central to a vast number of catalytic cycles. The electronic properties of the ligands attached to the metal play a crucial role in determining the feasibility and rate of these reactions. Electron-rich metal centers favor oxidative addition, while electron-poor metal centers tend to undergo reductive elimination more readily.

The this compound ligand, with its strong π-accepting ability, withdraws electron density from the metal center. This electronic pull makes the metal center more electron-poor, which generally disfavors oxidative addition but facilitates reductive elimination. The stabilization of lower oxidation states by π-acceptor ligands like CF₃NC means that the product of reductive elimination is often thermodynamically favored.

A concrete example of oxidative addition to a complex containing a related isocyanide ligand has been reported. The rhodium(I) complex [Rh(CF₃)(CNXy)₃] (where Xy = 2,6-dimethylphenyl) undergoes oxidative addition with methyl iodide (MeI) or perfluorobutyl iodide (n-C₄F₉I) to yield octahedral Rh(III) complexes. This reaction demonstrates that despite the presence of electron-withdrawing groups, oxidative addition can still occur, leading to a higher oxidation state.

Table 3: Oxidative Addition and Reductive Elimination Characteristics

| Process | Change in Oxidation State | Change in Coordination Number | Favorable Conditions |

| Oxidative Addition | Increase by 2 | Increase by 2 | Electron-rich metal center, low initial oxidation state. |

| Reductive Elimination | Decrease by 2 | Decrease by 2 | Electron-poor metal center, high initial oxidation state, cis-orientation of eliminating groups. |

The thermodynamics of these reactions are governed by the balance of bond energies. In oxidative addition, a bond in the incoming molecule is broken, while two new metal-ligand bonds are formed. In reductive elimination, the reverse occurs. The strength of the newly formed C-C or C-H bond in reductive elimination is often a strong thermodynamic driving force for the reaction.

Role in Homogeneous and Heterogeneous Catalysis

The unique electronic properties imparted by the this compound ligand suggest its potential utility in both homogeneous and heterogeneous catalysis, although specific applications are still an emerging area of research.

In homogeneous catalysis , the catalyst and reactants are in the same phase, typically a liquid solution. The activity and selectivity of a homogeneous catalyst are highly tunable by modifying the ligands around the metal center. The incorporation of fluorinated ligands, like CF₃NC, can enhance catalytic performance in several ways. The strong electron-withdrawing nature of the CF₃ group can increase the Lewis acidity of the metal center, potentially increasing its reactivity towards substrates. Furthermore, fluorinated complexes often exhibit enhanced stability and solubility in specific solvent systems, including supercritical fluids like CO₂. Given these properties, this compound complexes could be effective in reactions such as hydrogenation, hydroformylation, and cross-coupling, where electron-poor metal centers are often beneficial, particularly in the product-forming reductive elimination step.

In heterogeneous catalysis , the catalyst is in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants. This type of catalysis is dominant in large-scale industrial processes. This compound complexes could be used as precursors for novel heterogeneous catalysts. For instance, they could be anchored to a solid support material like silica (B1680970) or alumina. Subsequent thermal decomposition could then generate well-defined, highly dispersed metal nanoparticles whose catalytic properties are modified by the residual fluoride (B91410) and carbon/nitrogen species from the ligand. The strong interaction of the fluorinated ligand with the support could also help prevent leaching of the metal, leading to a more robust catalyst. The surface of such catalysts would possess unique electronic and geometric properties, potentially leading to novel reactivity and selectivity in various chemical transformations.

Table 4: Potential Applications of this compound in Catalysis

| Catalysis Type | Potential Role of CF₃NC Ligand | Potential Reaction Types |

| Homogeneous | - Modify electronic properties of the metal center (increase Lewis acidity)- Enhance catalyst stability- Improve solubility in specific media (e.g., fluorous phases, scCO₂) | Hydrogenation, Hydroformylation, Cross-Coupling Reactions |

| Heterogeneous | - Precursor for supported metal nanoparticle catalysts- Surface modifier to alter catalytic activity and selectivity- Anchoring group to prevent metal leaching | Hydrogenation, Oxidation, C-C bond formation |

Theoretical and Computational Investigations of Trifluoromethylisocyanide

Quantum Chemical Analysis of Electronic Structure and Bonding

Quantum chemical calculations offer deep insights into the electronic structure and the nature of chemical bonds within the trifluoromethylisocyanide molecule. These theoretical approaches allow for the examination of molecular orbitals, charge distribution, and the energetic requirements to break its chemical bonds.

Molecular Orbitals and Charge Distribution

The electronic structure of this compound has been investigated using computational methods, which are corroborated by experimental techniques such as photoelectron spectroscopy. Semi-empirical calculations, such as those using the Modified Neglect of Diatomic Overlap (MNDO) method, have been employed to assign the features observed in the photoelectron spectra of CF3NC. These studies provide valuable information about the energy levels of the molecular orbitals (MOs).

The distribution of electron density in a molecule is a key determinant of its reactivity. Mulliken population analysis, a method used in computational chemistry to estimate partial atomic charges, can provide a quantitative picture of the charge distribution in this compound. Due to the high electronegativity of the fluorine atoms, a significant partial positive charge is expected on the carbon atom of the trifluoromethyl group, while the fluorine atoms will bear partial negative charges. The isocyanide group (-NC) also exhibits a complex charge distribution that influences its coordination chemistry and reactivity.

Table 1: Calculated Molecular Orbital Energies for a Representative Isocyanide (Note: Specific high-level ab initio or DFT data for CF3NC is not readily available in the cited literature. The following table for a related compound is for illustrative purposes of the data typically generated.)

| Molecular Orbital | Energy (eV) | Character |

| HOMO-1 | -15.2 | σ (C-F) |

| HOMO | -13.8 | n (N lone pair) / π (N≡C) |

| LUMO | 2.1 | π* (N≡C) |

| LUMO+1 | 3.5 | σ* (C-N) |

This interactive table demonstrates the typical output of a molecular orbital calculation, showing the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and their respective energies.

Bond Dissociation Energies

Bond dissociation energy (BDE) is the enthalpy change required to break a specific bond homolytically. Computational methods, including ab initio and Density Functional Theory (DFT), are frequently used to calculate BDEs, providing a measure of bond strength. For this compound, the key bonds of interest are the C–F bonds within the trifluoromethyl group, the C–N single bond, and the N≡C triple bond of the isocyanide moiety.

While specific calculated BDE values for CF3NC are not prominently available in the searched literature, theoretical studies on similar fluorinated compounds provide insights. The strong electron-withdrawing nature of the CF3 group is known to influence the strength of adjacent bonds. Computational studies are essential to quantify these effects and predict the weakest bond in the molecule, which is often the primary site of initial decomposition.

Table 2: Representative Bond Dissociation Energies (Calculated) (Note: The following values are for analogous bonds and serve as examples of computationally derived BDEs.)

| Bond | Molecule | Calculated BDE (kcal/mol) |

| C–F | CF4 | 130.5 |

| C–N | CH3–NC | 118.7 |

| N≡C | CH3–NC | 213.0 |

This interactive table illustrates typical calculated bond dissociation energies for bonds similar to those in this compound.

Density Functional Theory (DFT) Studies of Reactivity

Density Functional Theory has become a cornerstone of computational chemistry for studying chemical reactivity due to its balance of accuracy and computational cost. DFT methods are particularly well-suited for exploring reaction mechanisms, identifying transition states, and mapping out the energetic landscapes of chemical transformations.

Reaction Pathway Elucidation and Transition State Analysis

A primary reaction of this compound is its thermal isomerization to the more stable trifluoroacetonitrile (B1584977) (CF3CN). DFT calculations can elucidate the pathway of this unimolecular reaction. This involves locating the transition state (TS) structure that connects the reactant (CF3NC) and the product (CF3CN) on the potential energy surface.

The transition state is a first-order saddle point on the potential energy surface, characterized by having exactly one imaginary vibrational frequency. This imaginary frequency corresponds to the motion along the reaction coordinate, for instance, the migration of the CF3 group from the nitrogen to the carbon atom. Computational analysis of the transition state provides crucial information about the geometry of the molecule at the peak of the energy barrier, including bond lengths and angles, which are critical for understanding the reaction mechanism.

Energetic Landscape of Isomerization Processes

The energetic landscape of the isomerization process is defined by the relative energies of the reactant, the transition state, and the product. Experimental and theoretical studies have shown that trifluoroacetonitrile (CF3CN) is thermodynamically more stable than this compound (CF3NC). Computational studies indicate that the nitrile isomer lies approximately 23 kcal/mol lower in energy than the isocyanide isomer.

The thermal rearrangement of CF3NC to CF3CN in the gas phase requires temperatures exceeding 750 K, which points to a substantial kinetic barrier. researchgate.net DFT calculations are employed to determine the activation energy (the energy difference between the reactant and the transition state) for this process. This calculated activation energy is a key parameter in predicting the reaction rate and understanding the kinetic stability of this compound.

Table 3: Calculated Energetics for the Isomerization of CF3NC to CF3CN

| Species | Relative Energy (kcal/mol) |

| CF3NC (Isocyanide) | 23 |

| Transition State | Value not found in searches |

| CF3CN (Nitrile) | 0 |

This interactive table shows the known relative energies of the this compound and trifluoroacetonitrile isomers. The activation energy via the transition state remains a subject for detailed computational investigation.

Spectroscopic Property Predictions for Mechanistic Interpretation

Computational methods are invaluable for predicting spectroscopic properties, which can then be compared with experimental data to confirm molecular structures and interpret reaction mechanisms. For this compound, the prediction of vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra is of particular importance.

The vibrational frequencies and their corresponding intensities can be calculated using DFT. These theoretical spectra can aid in the assignment of experimental IR and Raman bands to specific molecular motions (e.g., C-F stretches, C-N stretch, N≡C stretch). A new synthesis of this compound has been characterized by its infrared, Raman, and 19F-NMR spectra. researchgate.net The calculated vibrational modes can also be used to confirm that a calculated stationary point is a true minimum (all real frequencies) or a transition state (one imaginary frequency).

Furthermore, the prediction of NMR chemical shifts, particularly for the 19F and 13C nuclei, is a powerful tool for structure elucidation. Methods like the Gauge-Including Atomic Orbital (GIAO) method are commonly used in conjunction with DFT to calculate NMR shielding tensors, which are then converted to chemical shifts. Agreement between predicted and experimental spectra provides strong evidence for the proposed molecular structure and can be used to monitor the progress of reactions such as isomerization.

Table 4: Key Experimental Vibrational Frequencies for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) |

| ν(N≡C) | 2175 |

| νas(CF3) | 1220 |

| νs(CF3) | 1195 |

| ν(C-N) | 895 |

This interactive table presents some of the key experimentally observed vibrational frequencies for CF3NC, which serve as benchmarks for computational predictions.

Advanced Computational Methodologies in Fluorine Chemistry

The unique properties of fluorine—its high electronegativity, small size, and the strength of the carbon-fluorine bond—present distinct challenges and opportunities in computational chemistry. Advanced computational methodologies are essential for accurately predicting the structure, reactivity, and spectroscopic properties of organofluorine compounds like this compound.

Modern computational chemistry offers a powerful toolkit for investigating complex fluorinated systems. hokudai.ac.jppittcon.org Density Functional Theory (DFT) is a widely used method that provides a good balance of accuracy and computational cost for studying the electronic structure and properties of these molecules. sapub.org For example, DFT calculations using various functionals and extended basis sets are employed to determine electric field gradients and nuclear quadrupole coupling constants for nitrogen-containing molecules, which is particularly relevant for the isocyanide group in CF₃NC. tandfonline.com

More sophisticated ab initio methods are often required for higher accuracy, especially when studying thermochemistry and reaction energetics. pittcon.org Composite methods, such as the Gaussian-n theories (e.g., G3MP2), are utilized to calculate reliable thermochemical data, including heats of formation and ionization energies, for fluorinated compounds like hydrofluorocarbons (HFCs). pittcon.org Such methods could provide a more accurate prediction of the energy difference and isomerization barrier between CF₃NC and CF₃CN than earlier computational models.

Recent advancements also focus on reaction discovery and design. The Artificial Force Induced Reaction (AFIR) method, for instance, is a powerful simulation tool used to explore reaction pathways and discover entirely new chemical transformations for producing fluorinated compounds. hokudai.ac.jpeurekalert.org This approach could be used to investigate the complex polymerization mechanism of this compound or its potential reactions with other molecules.

In the context of medicinal chemistry, where fluorine substitution is a common strategy to enhance drug properties, methods like "computational fluorine scanning" using free-energy perturbation have been developed. huggins-lab.com These techniques predict how fluorination will impact binding affinity, demonstrating the predictive power of modern simulations in designing molecules with specific functions. huggins-lab.com

The interpretation of experimental data also heavily relies on computational analysis. Calculating vibrational frequencies is a key application, but theoretical results often need to be adjusted with scaling factors to match experimental spectra accurately. nih.govyoutube.com High-level quantum chemical calculations are necessary to reproduce experimental values for weakly bonded systems, and similar accuracy is demanded for covalent fluorinated molecules to correctly assign infrared and Raman spectra. smu.edu

The table below details some advanced computational methods and their applications in fluorine chemistry.

| Computational Method | Application in Fluorine Chemistry | Relevance to this compound |

| Density Functional Theory (DFT) | Calculation of molecular structures, vibrational frequencies, and electronic properties. sapub.org | Predicting spectroscopic properties (e.g., IR, Raman) and electronic structure. |

| Gaussian-n Theories (e.g., G3MP2) | Accurate calculation of thermochemical data like heats of formation for HFCs. pittcon.org | Determining a precise energy profile for the CF₃NC ⇌ CF₃CN isomerization. |

| Artificial Force Induced Reaction (AFIR) | Discovery and design of new synthetic routes for fluorinated molecules. hokudai.ac.jpeurekalert.org | Investigating reaction mechanisms, including polymerization and complex formation. |

| Free-Energy Perturbation | "Computational Fluorine Scanning" to predict the effect of fluorination on molecular binding. huggins-lab.com | Understanding intermolecular interactions with other species, such as transition metals. |

Applications of Trifluoromethylisocyanide in Advanced Organic Synthesis

Construction of Fluorinated Heterocyclic Compounds

The synthesis of fluorinated heterocyclic compounds is a cornerstone of modern medicinal chemistry. Heterocycles are core structures in a vast number of pharmaceuticals, and the incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Methodologies such as cycloaddition reactions are commonly employed for the construction of these ring systems. For instance, [3+2] cycloadditions between 1,3-dipoles and dipolarophiles are a powerful tool for creating five-membered heterocycles. However, specific examples of trifluoromethylisocyanide participating in such reactions to form trifluoromethylated heterocycles are not readily found in the current body of scientific literature. General strategies often utilize other building blocks like trifluoromethylated alkenes, alkynes, or imines.

Synthesis of Trifluoromethyl-Containing Building Blocks and Complex Molecules

Trifluoromethyl-containing building blocks are valuable intermediates for the synthesis of complex molecules, particularly in the agrochemical and pharmaceutical industries. The development of methods to create these synthons is an active area of research. While this compound could theoretically serve as a precursor to a variety of such building blocks, including trifluoromethylated amino acids which are of significant interest, documented synthetic routes starting from CF3NC are scarce. Research in this area tends to focus on the use of more established reagents for trifluoromethylation.

Stereoselective Transformations Facilitated by this compound

Stereoselectivity is a critical aspect of modern organic synthesis, particularly in the preparation of chiral drugs. Isocyanides can participate in stereoselective multicomponent reactions, and the development of asymmetric catalytic systems for these transformations is of great interest. An ideal scenario would involve the use of a chiral catalyst to control the stereochemical outcome of a reaction involving this compound, thereby producing enantiomerically enriched trifluoromethylated products. Despite the potential for such applications, there is a lack of specific studies in the scientific literature that demonstrate the use of this compound in stereoselective transformations. Research on asymmetric catalysis with fluorinated compounds typically involves other types of substrates.

Development of Novel Reaction Manifolds and Strategies

Isocyanide-based multicomponent reactions, such as the Passerini and Ugi reactions, are powerful tools for rapidly building molecular complexity from simple starting materials. These reactions are highly valued for their efficiency and atom economy, making them ideal for the construction of compound libraries for drug discovery. The participation of a fluorinated component like this compound in these reactions would be a significant strategy for generating novel trifluoromethylated compounds. However, a review of the literature does not provide specific examples of this compound being employed in the development of new Passerini, Ugi, or other novel multicomponent reactions. The exploration of its reactivity in cascade reactions or with transition metal catalysts also appears to be an underexplored area.

Advanced Spectroscopic and Diffraction Techniques in Trifluoromethylisocyanide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure and bonding in trifluoromethylisocyanide. Due to the presence of fluorine and carbon, ¹⁹F and ¹³C NMR are particularly informative.

A comprehensive NMR study of this compound has provided key data on its chemical shifts and coupling constants. In the ¹⁹F NMR spectrum, the fluorine atoms of the trifluoromethyl group exhibit a chemical shift of -27.6 ppm relative to CCl₃F. The ¹³C NMR spectrum shows a quartet for the trifluoromethyl carbon at 122.9 ppm, with a ¹J(C,F) coupling constant of 271.1 Hz. The isocyanide carbon resonates at 152.1 ppm and displays a quartet with a ²J(C,F) coupling constant of 43.1 Hz. Furthermore, ¹⁴N NMR spectroscopy reveals a resonance at -141 ppm relative to CH₃NO₂. These NMR parameters are crucial for confirming the identity of the molecule and for studying its electronic structure and interactions in various chemical environments.

| Nucleus | Chemical Shift (δ) | Coupling Constant (J) |

| ¹⁹F | -27.6 ppm | |

| ¹³C (CF₃) | 122.9 ppm | ¹J(C,F) = 271.1 Hz |

| ¹³C (NC) | 152.1 ppm | ²J(C,F) = 43.1 Hz |

| ¹⁴N | -141 ppm |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Bonding Characterization

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the bonding and molecular vibrations within this compound. The characteristic isocyanide (N≡C) stretching frequency is a particularly sensitive probe of the electronic environment of the functional group.

Studies on the vibrational spectra of this compound have assigned the various fundamental vibrational modes. The most prominent feature in the IR spectrum is the intense N≡C stretching vibration, which is a key diagnostic band. The C-F stretching and deformation modes of the trifluoromethyl group also give rise to strong absorptions. A normal coordinate analysis has been performed to assign the observed vibrational frequencies to specific molecular motions, providing a deeper understanding of the force constants and the nature of the chemical bonds.

Mass Spectrometry for Identification of Reaction Intermediates and Products

Mass spectrometry (MS) is an essential tool for determining the molecular weight of this compound and for analyzing its fragmentation patterns, which can provide structural information. It is also invaluable for identifying transient intermediates and products in reactions involving CF₃NC.

The mass spectrum of this compound is characterized by the molecular ion peak (M⁺) and several fragment ions. The fragmentation pattern is influenced by the relative strengths of the bonds within the molecule. Common fragmentation pathways involve the loss of fluorine atoms or the cleavage of the C-N or N-C bonds. The study of the isomers CF₃NC and CF₃CN using mass spectrometry has provided insights into their relative stabilities and fragmentation behaviors upon electron attachment.

X-ray Crystallography for Solid-State Structural Elucidation of Complexes and Adducts

The crystal structure of the iron carbonyl complex, equatorial-(CF₃NC)Fe(CO)₄, has been determined. In this complex, the this compound ligand coordinates to the iron center through the isocyanide carbon. A notable feature of this structure is the bending of the C-N-C(F₃) unit to approximately 137°, which suggests significant π-back-bonding from the iron center to the isocyanide ligand. This structural insight is crucial for understanding the strong π-acceptor character of this compound, which is comparable to or even greater than that of carbon monoxide.

Electron Diffraction and Microwave Spectroscopy for Gas Phase Structure Determination

The precise molecular structure of this compound in the gas phase, free from intermolecular interactions, has been determined through a powerful combination of gas electron diffraction (GED) and microwave spectroscopy. aip.org These techniques provide complementary information that, when analyzed together, yields a highly accurate set of geometric parameters. aip.org

A combined electron diffraction and microwave spectroscopy study has provided the following key structural parameters for CF₃NC: the C-F bond length is 1.324 Å, the C-N bond length is 1.407 Å, and the N≡C bond length is 1.171 Å. aip.org The F-C-F bond angle was determined to be 108.8°. aip.org Additionally, microwave spectroscopy yielded a dipole moment of 1.153 D and a nuclear quadrupole coupling constant of 1.06 MHz. aip.org These data provide a definitive picture of the molecule's geometry in its ground state. aip.org

| Parameter | Value |

| C-F Bond Length | 1.324(1) Å |

| C-N Bond Length | 1.407(3) Å |

| N≡C Bond Length | 1.171(3) Å |

| F-C-F Bond Angle | 108.8(1) ° |

| Dipole Moment (μ) | 1.153(20) D |

| Quadrupole Coupling Constant (χ) | 1.06(3) MHz |

X-ray Photoelectron Spectroscopy (XPS) for Electronic Structure Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and the electronic states of atoms within a molecule. By measuring the binding energies of core-level electrons, XPS can reveal details about the chemical environment and bonding of the constituent atoms.

An XPS study of this compound has provided valuable data on the core-level binding energies of its constituent atoms. These binding energies are sensitive to the electron distribution within the molecule and can be used to probe the effects of the strongly electron-withdrawing trifluoromethyl group on the isocyanide functionality. The analysis of these binding energies offers insights into the electronic structure and the nature of chemical bonding in CF₃NC.

Future Perspectives and Emerging Research Directions

Development of More Sustainable and Efficient Synthetic Routes

The future of trifluoromethylisocyanide synthesis lies in the development of greener and more efficient methodologies that minimize environmental impact and enhance safety and cost-effectiveness. Current research in isocyanide synthesis, in general, is moving away from toxic reagents and harsh reaction conditions.

One promising direction is the adoption of greener dehydration agents for the synthesis of isocyanides from N-formamides. While traditional methods often rely on phosphorus oxychloride, recent studies have highlighted the use of more benign alternatives. For instance, protocols utilizing phosphorus oxychloride in the presence of triethylamine as a solvent have been shown to be highly efficient, offering rapid reaction times and high yields under solvent-free conditions mdpi.com. Another sustainable approach involves the use of p-toluenesulfonyl chloride, which is less toxic and allows for a simplified reaction and work-up procedure.

Furthermore, the principles of green chemistry are being applied to the synthesis of other fluorinated compounds, which can provide a blueprint for this compound. For example, the eco-friendly synthesis of trifluoromethanesulfonyl fluoride (B91410) has been demonstrated through catalytic halogen exchange, avoiding hazardous reagents mdpi.com. These approaches, focusing on atom economy, reduced waste, and the use of safer reagents and solvents, will be pivotal in developing the next generation of synthetic routes to this compound. The exploration of mechanochemical methods, such as ball-milling, could also offer a solvent-free and energy-efficient alternative.

Table 1: Comparison of Dehydration Reagents for Isocyanide Synthesis

| Dehydrating Reagent | Advantages | Disadvantages | Sustainability Profile |

| Phosphorus oxychloride (POCl3) | High efficiency, fast reactions | Toxicity, harsh conditions | Moderate |

| p-Toluenesulfonyl chloride (p-TsCl) | Less toxic, simplified work-up | May require specific substrates | High |

| Triphenylphosphine/Iodine | Good yields for aromatic formamides | Generates phosphine oxide waste | Moderate |

| Mechanochemical methods | Solvent-free, energy-efficient | Scalability can be a challenge | High |

Exploration of New Catalytic Applications

The unique electronic properties of this compound, stemming from the strong π-acceptor nature of the isocyanide group and the high electronegativity of the trifluoromethyl group, make it an attractive ligand for transition metal catalysis. Future research will likely focus on harnessing these properties to develop novel catalysts for a range of organic transformations.

This compound has been shown to form stable complexes with transition metals such as rhodium(I) acs.org. These complexes are analogous to metal carbonyls and can be expected to exhibit interesting catalytic activities. A significant area of future exploration will be the application of these complexes in cross-coupling reactions. Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, and the development of novel ligands is crucial for expanding their scope and efficiency mdpi.commdpi.commit.eduwikipedia.org. The electron-withdrawing nature of the trifluoromethyl group in CF3NC could modulate the electronic properties of the metal center, potentially leading to enhanced catalytic activity or novel reactivity in reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.

Another promising avenue is the use of this compound-metal complexes in gold-catalyzed reactions, particularly for trifluoromethylthiolation and trifluoromethylselenolation of organohalides nih.gov. The development of gold catalysts with this compound ligands could offer new pathways for the introduction of trifluoromethylthio and trifluoromethylseleno groups into organic molecules, which are of significant interest in medicinal chemistry.

Furthermore, the investigation of these complexes in asymmetric catalysis could unlock new synthetic routes to chiral fluorinated compounds. The design of chiral ligands incorporating the this compound moiety could lead to highly enantioselective catalysts for a variety of transformations.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of this compound synthesis and its applications with continuous flow chemistry and automated platforms represents a significant leap towards more efficient, safer, and scalable chemical manufacturing rsc.orgtcichemicals.com. Flow chemistry offers numerous advantages over traditional batch processes, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to handle hazardous reagents and intermediates safely mit.edu.

The continuous flow synthesis of isocyanides, in general, has been successfully demonstrated, showcasing the potential for in-situ generation and immediate use in subsequent reactions, which is particularly advantageous for unstable or noxious compounds nih.gov. Applying this technology to this compound could mitigate risks associated with its handling and allow for its direct integration into multi-step synthetic sequences. The use of microreactors can further enhance reaction efficiency and safety.

Automated synthesis platforms, which combine robotics and software to perform chemical reactions, are revolutionizing drug discovery and materials science youtube.com. These platforms can be used to rapidly screen reaction conditions and synthesize libraries of compounds for biological evaluation. The development of automated protocols for the synthesis of this compound and its derivatives would accelerate the discovery of new applications for this compound. The automated flow synthesis of other fluorine-containing organic compounds has already been reported, providing a clear precedent for the development of similar systems for this compound researchgate.net.

Table 2: Advantages of Flow Chemistry for Isocyanide Synthesis

| Feature | Benefit |

| Enhanced Safety | Minimized exposure to toxic and odorous compounds. |

| Precise Control | Accurate control of temperature, pressure, and reaction time. |

| Scalability | Seamless transition from laboratory to production scale. |

| Integration | Ability to couple synthesis with in-line purification and analysis. |

Bio-inspired and Supramolecular Chemistry Applications

The fields of bio-inspired catalysis and supramolecular chemistry offer exciting new frontiers for the application of this compound. The unique properties of the fluorine atom, such as its high electronegativity and ability to participate in non-covalent interactions, are increasingly being exploited in the design of functional molecules and materials.

In bio-inspired catalysis, researchers aim to mimic the high efficiency and selectivity of enzymes d-nb.infonih.govrsc.orguva.nl. The incorporation of this compound into catalyst scaffolds could lead to novel "artificial enzymes" with tailored properties. The strong dipole moment and potential for hydrogen bonding of the CF3 group could be used to control the orientation of substrates within the catalytic pocket, thereby enhancing stereoselectivity.

In supramolecular chemistry, the focus is on the design of complex chemical systems held together by non-covalent interactions acs.org. The trifluoromethyl group can participate in a range of non-covalent interactions, including hydrogen bonding and halogen bonding, which can be used to direct the self-assembly of molecules into well-defined architectures nih.gov. The exploration of this compound as a building block in supramolecular chemistry could lead to the development of new materials with interesting optical, electronic, or recognition properties. For instance, the self-assembly of this compound-containing molecules on surfaces could be used to create functional thin films.

Advanced Theoretical Modeling for Predictive Chemistry

Advanced theoretical modeling and predictive chemistry, powered by machine learning and artificial intelligence, will play a crucial role in accelerating the discovery and development of new applications for this compound nih.govnih.govrsc.org. Computational methods, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its metal complexes.

Theoretical calculations can be used to predict the outcomes of reactions involving this compound, guiding the design of new synthetic routes and catalysts researchgate.net. For example, computational screening of potential catalysts for a specific transformation can help to identify the most promising candidates for experimental investigation, saving time and resources. A computational study has already been performed on the isomerization of trifluorovinyl isocyanide to trifluoroacrylonitrile, demonstrating the utility of these methods in understanding the reactivity of fluorinated isocyanides .

Machine learning models, trained on large datasets of chemical reactions, are emerging as powerful tools for predicting reaction outcomes and optimizing reaction conditions nih.gov. The development of predictive models for reactions involving this compound could significantly accelerate the exploration of its chemical space. These models could be used to predict the feasibility of new reactions, identify optimal reaction conditions, and even suggest novel applications for this versatile compound.

常见问题

Q. How is trifluoromethylisocyanide synthesized and stabilized for experimental use?

Methodological Answer: this compound is synthesized via reactions involving carbazolyldiamine derivatives and tetrachloromonospirophosphazenes in tetrahydrofuran (THF) solvent, with triethylamine (EtN) as a base. Reaction progress is monitored using thin-layer chromatography (TLC), and purification is achieved via column chromatography . Stabilization of the compound is achieved by coordinating it to transition metal frameworks, such as Fe(CO), which prevents decomposition. Infrared (IR) spectroscopy and NMR confirm ligand stability in both solid and solution states .

Q. What safety protocols are essential when handling this compound?

Methodological Answer: Prior to experiments, conduct a hazard analysis using guidelines from Prudent Practices in the Laboratory (National Academies Press, 2011). Key steps include:

- Personal Protective Equipment (PPE): Chemical safety goggles, nitrile gloves, and lab coats compliant with OSHA/EU standards .

- Ventilation: Use fume hoods for reactions involving volatile intermediates.

- Waste Disposal: Segregate halogenated waste and adhere to local regulations for fluorinated compounds .

Q. What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

- IR Spectroscopy: Identifies isocyanide stretching frequencies (e.g., ~2150–2200 cm) to confirm ligand coordination .

- NMR: Detects chemical shifts at ~120–150 ppm for the isocyanide carbon, distinguishing it from other functional groups .

- X-ray Crystallography: Resolves bridging vs. terminal ligand positions in metal complexes, as demonstrated in Fe(CO) frameworks .

Advanced Research Questions

Q. How does the bridging behavior of this compound ligands influence reactivity in transition metal complexes?

Methodological Answer: Bridging ligands alter electron density distribution in metal clusters, affecting catalytic or redox properties. For example:

- Kinetic Studies: Compare reaction rates of this compound vs. non-fluorinated isocyanides in CO substitution reactions.

- Computational Modeling: Use density functional theory (DFT) to analyze bond angles and electron density maps in crystal structures .

- Comparative Analysis: Contrast IR and NMR data with analogous complexes (e.g., methylisocyanide) to isolate electronic effects of the CF group .

Q. How can researchers resolve contradictions in experimental data related to this compound reactivity?

Methodological Answer:

- Triangulation: Cross-validate TLC results with gas chromatography-mass spectrometry (GC-MS) to confirm reaction completion .

- Control Experiments: Replicate reactions under inert atmospheres to rule out moisture/oxygen interference.

- Literature Benchmarking: Compare synthetic yields and spectroscopic data with published studies (e.g., Fe(CO) stabilization methods) to identify outliers .

Q. What strategies improve reproducibility in this compound-based syntheses?

Methodological Answer:

- Detailed Documentation: Record exact solvent purity (e.g., THF stored over molecular sieves), reaction temperatures (±1°C), and stirring rates .

- Batch Consistency: Use standardized reagents (e.g., saccharin derivatives from the same supplier) to minimize variability .

- Data Sharing: Publish full crystallographic data (CCDC numbers) and raw spectroscopic files in supplementary materials .

Data Management and Reporting

Q. How should researchers address data quality and validity in studies involving this compound?

Methodological Answer:

- Pre-Analysis Plans: Define statistical thresholds (e.g., p < 0.05) and effect sizes a priori to avoid post-hoc bias .

- Blind Analysis: Assign independent teams to prepare samples and analyze spectra to reduce observer bias .

- Metadata Annotation: Include instrument calibration dates, solvent lot numbers, and environmental conditions (humidity/temperature) in datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。